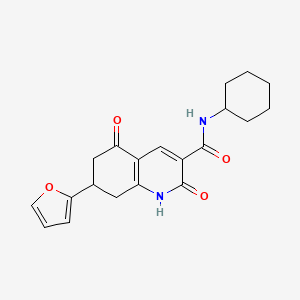
1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine, also known as DF-MPPO, is a synthetic compound that has been widely used in scientific research. DF-MPPO is a potent and selective inhibitor of the NMDA receptor, which is a key player in synaptic plasticity and memory formation.
Mechanism of Action
1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine is a selective and potent inhibitor of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. This compound binds to a specific site on the NMDA receptor and prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the brain, which may have implications for the treatment of neuroinflammatory diseases. This compound has also been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine is its selectivity for the NMDA receptor. This compound does not bind to other glutamate receptors, which reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine. One direction is to investigate the role of the NMDA receptor in other physiological and pathological conditions, such as epilepsy and stroke. Another direction is to develop more potent and selective inhibitors of the NMDA receptor, which may have therapeutic potential for a range of neurological and psychiatric disorders. Finally, the development of new methods for the administration of this compound in vivo may facilitate its use in preclinical and clinical studies.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. This compound is a selective and potent inhibitor of the NMDA receptor, and has a number of biochemical and physiological effects. While this compound has some limitations, its selectivity for the NMDA receptor makes it a valuable tool for the study of synaptic plasticity and memory formation.
Synthesis Methods
1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine can be synthesized through a multistep process starting from 2,6-difluoroacetophenone. The first step involves the conversion of 2,6-difluoroacetophenone to 4,5-difluoro-2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperidine to yield this compound. The overall yield of this compound is around 25%.
Scientific Research Applications
1-(4,5-difluoro-2-methylbenzoyl)-4-methylpiperidine has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the role of the NMDA receptor in pain processing, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the effects of NMDA receptor inhibition on learning and memory.
Properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-9-3-5-17(6-4-9)14(18)11-8-13(16)12(15)7-10(11)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSMYGMJLJCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-2-methyl-5-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5401942.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5401943.png)
![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)


![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)

